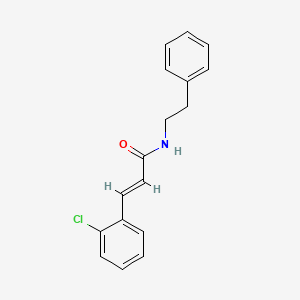![molecular formula C12H22N2O4S2 B5547351 (4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)
(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrazine derivatives involves intricate chemical reactions that can yield a variety of products based on the reactants and conditions used. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from certain pyrazolo[1,5-a]-pyrimidines with hydrazine hydrate demonstrates the complexity and variability in the synthesis pathways of pyrazine compounds (Chimichi et al., 1996). Another study on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives further illustrates the diverse synthetic routes and the influence of substituents on the reactions and products (Hassan et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is a critical aspect of their study, influencing their chemical reactivity and physical properties. Advanced techniques such as NMR spectroscopy and X-ray diffraction analysis are used to elucidate the structures of synthesized compounds, providing insight into their molecular configurations (Chimichi et al., 1996).
Aplicaciones Científicas De Investigación
Scientific Research Applications of Related Compounds
1. Pharmacometabonomic Approaches to Predict Drug Response A study explored the use of pharmacometabonomic techniques to predict the response to galactosamine, a hepatotoxic compound, illustrating the potential of these methods to anticipate drug-induced liver injury and variability in drug response. This approach could be relevant for studying compounds like the one you mentioned, particularly in understanding the metabolic impact and predicting adverse reactions based on metabolic profiles (Coen et al., 2012).
2. Environmental Contaminants and Human Exposure Research on environmental exposure to organophosphorus and pyrethroid pesticides in children highlighted the importance of monitoring and understanding exposure to chemical compounds in various settings. Although the study focuses on pesticides, the methodology and findings underscore the significance of assessing human exposure to a wide range of chemicals for public health (Babina et al., 2012).
3. Analyzing Bioavailability and Metabolism Investigations into the bioavailability and metabolism of natural compounds, such as anthocyanins and ellagitannins from pomegranate juice, offer insights into how similar methodologies could be applied to synthetic compounds. These studies examine how compounds are absorbed, metabolized, and excreted in humans, providing a framework for studying other complex molecules (Seeram et al., 2006; Milbury et al., 2002).
4. Exploring Chemical Properties and Toxicology The toxicological investigation of a novel pyrazine compound in androgen-independent prostate cancer demonstrated the process of evaluating new chemical entities for therapeutic potential and understanding their toxicological profiles. Such research is crucial for developing safe and effective treatments, providing a relevant context for studying the toxicology and therapeutic potential of new compounds (Edelman et al., 2004).
Propiedades
IUPAC Name |
1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S2/c1-18-6-5-13-3-4-14(12(15)7-19-2)11-9-20(16,17)8-10(11)13/h10-11H,3-9H2,1-2H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUBJCBPLVASQC-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-methylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)
![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)
![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)
![ethyl {5-[(4-bromophenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetate](/img/structure/B5547338.png)
![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)
